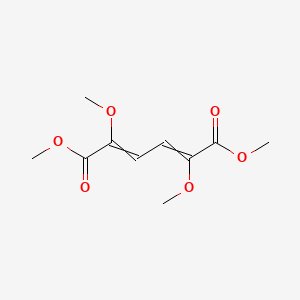
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate is an organic compound with the molecular formula C10H14O6 It is known for its unique structure, which includes two methoxy groups and a conjugated diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate typically involves the esterification of 2,5-dimethoxyhexa-2,4-dienoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is purified by recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dimethyl 2,5-dimethoxyhexa-2,4-dienoic acid.
Reduction: Formation of dimethyl 2,5-dimethoxyhexane-2,4-diol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate involves its interaction with molecular targets through its functional groups. The methoxy and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and biological activity. The conjugated diene system can undergo various chemical transformations, contributing to the compound’s versatility.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,5-dimethoxyhexane-2,4-dioate
- Dimethyl 2,5-dimethoxyhexa-2,4-dienoic acid
- Dimethyl 2,5-dimethoxyhexane-2,4-diol
Uniqueness
Dimethyl 2,5-dimethoxyhexa-2,4-dienedioate is unique due to its conjugated diene system and the presence of two methoxy groups. This structure imparts distinct reactivity and potential applications compared to similar compounds. The combination of these functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
6085-42-3 |
|---|---|
Fórmula molecular |
C10H14O6 |
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
dimethyl 2,5-dimethoxyhexa-2,4-dienedioate |
InChI |
InChI=1S/C10H14O6/c1-13-7(9(11)15-3)5-6-8(14-2)10(12)16-4/h5-6H,1-4H3 |
Clave InChI |
JTKNVQQAUPUCNL-UHFFFAOYSA-N |
SMILES canónico |
COC(=CC=C(C(=O)OC)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


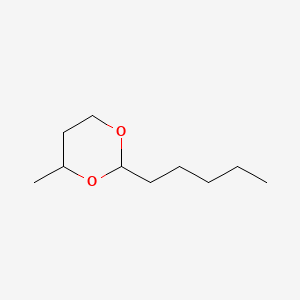
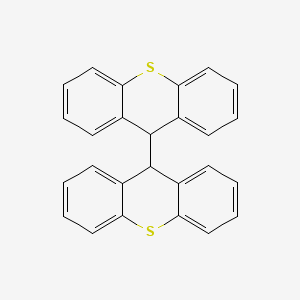
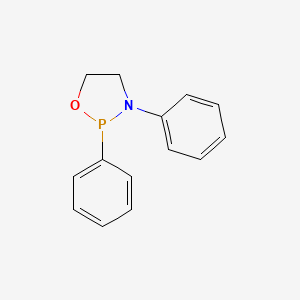
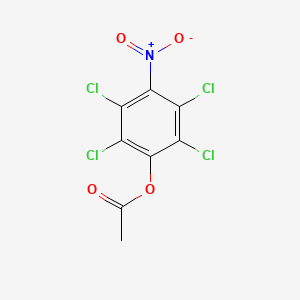
![2H,5H-Pyrano[3,2-c][1]benzopyran-2,5-dione](/img/structure/B14736229.png)
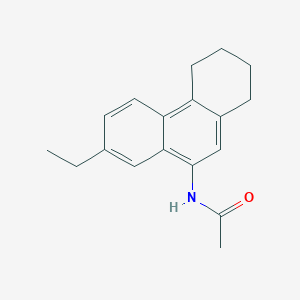
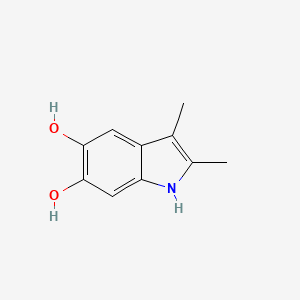
![[2-(Ethoxymethyl)phenyl]-bis(4-methoxyphenyl)methanol](/img/structure/B14736246.png)
![N-[4-[bis[4-(dimethylamino)phenyl]methyl]phenyl]acetamide](/img/structure/B14736250.png)
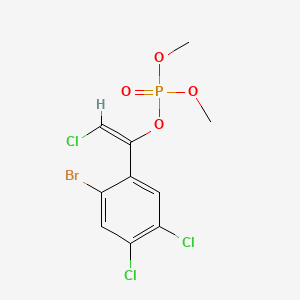
![N,N-Bis[2-(3,5-dioxopiperazin-1-yl)ethyl]glycine](/img/structure/B14736259.png)


![1-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[hydroxy-(3-propoxyphenyl)methylidene]-5-phenylpyrrolidine-2,3-dione](/img/structure/B14736277.png)
